8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2’-oxirane] is a complex organic compound featuring a spirocyclic structure. This compound is part of the tropane alkaloid family, known for their diverse biological activities . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2’-oxirane] typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through several methodologies:
Enantioselective Construction: Starting from an acyclic material containing the required stereochemical information, the bicyclic scaffold is formed in a stereocontrolled manner.
Desymmetrization Process: This involves starting from achiral tropinone derivatives and achieving stereochemical control during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and desymmetrization processes are likely employed on a larger scale to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2’-oxirane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups at the chloro and fluoro positions .
Scientific Research Applications
8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2’-oxirane] has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2’-oxirane] involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the spiro-oxirane moiety.
8-Methyl-8-azabicyclo[3.2.1]octane-3-yl atropate: Another related compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of 8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2’-oxirane] lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1184917-32-5 |
---|---|
Molecular Formula |
C15H17ClFNO |
Molecular Weight |
281.75 g/mol |
IUPAC Name |
8-[(3-chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane] |
InChI |
InChI=1S/C15H17ClFNO/c16-11-3-10(4-12(17)5-11)8-18-13-1-2-14(18)7-15(6-13)9-19-15/h3-5,13-14H,1-2,6-9H2 |
InChI Key |
QLASZAHTQYRIDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3(CC1N2CC4=CC(=CC(=C4)Cl)F)CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.